molecular formula C6H12O B075763 1-Propene, 3-propoxy- CAS No. 1471-03-0

1-Propene, 3-propoxy-

Cat. No.: B075763
CAS No.: 1471-03-0
M. Wt: 100.16 g/mol
InChI Key: LWJHSQQHGRQCKO-UHFFFAOYSA-N
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Description

1-Propene, 3-propoxy-, also known as allyl propyl ether, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

1-Propene, 3-propoxy- can be synthesized through several methods. One common synthetic route involves the reaction of propyl alcohol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-Propene, 3-propoxy- and sodium chloride as a byproduct . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Propene, 3-propoxy- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propene, 3-propoxy- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Propene, 3-propoxy- exerts its effects involves its interaction with molecular targets through its ether functional group. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved in these reactions typically include nucleophilic substitution, oxidation, and reduction mechanisms .

Comparison with Similar Compounds

1-Propene, 3-propoxy- can be compared with other similar compounds such as:

    Ethyl propyl ether: Similar in structure but with an ethyl group instead of an allyl group.

    Methyl propyl ether: Contains a methyl group instead of an allyl group.

    Butyl propyl ether: Contains a butyl group instead of an allyl group.

The uniqueness of 1-Propene, 3-propoxy- lies in its allyl group, which imparts different reactivity and chemical properties compared to its analogs .

Properties

IUPAC Name

1-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJHSQQHGRQCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061715
Record name 1-Propene, 3-propoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471-03-0
Record name 3-Propoxy-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-propoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl allyl ether
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Record name 1-Propene, 3-propoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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